molecular formula C6H5ClN2O B108429 4-Chloropyridine-2-carboxamide CAS No. 99586-65-9

4-Chloropyridine-2-carboxamide

Cat. No. B108429
CAS RN: 99586-65-9
M. Wt: 156.57 g/mol
InChI Key: XIHHOUUTBZSYJH-UHFFFAOYSA-N
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Description

4-Chloropyridine-2-carboxamide is a chemical compound that is part of the pyridine carboxamides family. It is a derivative of pyridine with a chlorine atom and a carboxamide group attached to the ring. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and organic materials due to its reactive sites which allow for further functionalization.

Synthesis Analysis

The synthesis of derivatives of 4-chloropyridine-2-carboxamide can be achieved through various methods. For instance, N-alkyl derivatives of 4-chloro-2-pyridine carboxamides were synthesized from different amines and 4-chloropyridine-2-carboxylic acid methyl ester, which was obtained from 2-pyridine-carboxylic acid through chlorination and esterification . Additionally, the synthesis of 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones was reported using secondary 2-chloropyridine-3-carboxamides and aryl isothiocyanates, showcasing the reactivity of chloropyridine carboxamides in the presence of sodium hydride .

Molecular Structure Analysis

The molecular structure of 4-chloropyridine-2-carboxamide derivatives has been characterized using various spectroscopic techniques. For example, chalcogen derivatives of 4-chloro-N,N-diisopropylpyridine-2-carboxamide were characterized by NMR, FT-IR, and mass spectral techniques, and the crystal structures of two compounds were determined by single crystal X-ray crystallography . These studies provide insights into the molecular geometry and the presence of intramolecular interactions such as S···OCH3 and Se···Cl.

Chemical Reactions Analysis

4-Chloropyridine-2-carboxamide and its derivatives participate in a variety of chemical reactions. The functionalization reactions of related compounds have been studied, such as the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine to yield corresponding carboxamides . Moreover, the reactivity of chalcogen derivatives of 4-chloropyridine-2-carboxamide with electrophiles to yield thio/selenoalkanes has been reported, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloropyridine-2-carboxamide derivatives are influenced by their molecular structure. The solubility of these compounds in polar solvents is a significant property, as reported for a series of novel polyamides containing pyridyl moiety . Thermal properties are also of interest, with thermal gravimetric analysis being used to establish the relative thermal stability of certain derivatives . These properties are crucial for the practical application of these compounds in various fields.

Scientific Research Applications

1. Application in Organic Chemistry 4-Chloropyridine-2-carboxamide is a type of organoheterocyclic compound . These compounds are used in various fields of organic chemistry due to their diverse structures and reactivity. They can serve as building blocks in the synthesis of complex organic molecules.

2. Application in Anti-inflammatory Research Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been reported . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Although the specific role of 4-Chloropyridine-2-carboxamide in this research is not mentioned, it’s possible that it could be used in the synthesis of pyrimidine derivatives due to its structural similarity.

4. Application in Agricultural Industry Chloropyridines, a class of compounds to which 4-Chloropyridine-2-carboxamide belongs, are used in the agricultural industry to produce fungicides and insecticides . Given its structural similarity, it’s possible that 4-Chloropyridine-2-carboxamide could have similar applications.

5. Application in Synthesis of Sorafenib Derivatives Sorafenib is a cytostatic drug used for the treatment of renal cell and hepatocellular carcinoma . 4-Chloropyridine-2-carboxamide has been used in the synthesis of new Sorafenib derivatives . These derivatives have shown promising antiproliferative activity against tumor cell lines .

Safety And Hazards

4-Chloropyridine-2-carboxamide may cause skin and eye irritation . Safety precautions include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHHOUUTBZSYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307535
Record name 4-Chloropyridine-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine-2-carboxamide

CAS RN

99586-65-9
Record name 4-Chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyridine-2-carboxamide
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Synthesis routes and methods I

Procedure details

Aqueous NH4OH (40%, 250 mL) was added dropwise at 0° C. to a suspension of 4-chloro-pyridine-2-carbonyl chloride (75 g, 533 mmol) in EtOAc. Upon addition, the temperature rose to 30° C. The mixture was stirred for 2 h at RT then kept at RT for 12 h without stirring. MTBE (250 mL) was added to the mixture and the resulting emulsion was filtered. The solid was washed with EtOAc. The MTBE/EtOAc layer was washed twice with water and once with 5% Na2CO3, then dried over MgSO4 and concentrated under vacuum. The resulting solid was suspended in EtOAc several times and filtered out to give the desired compound.
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
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Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
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Synthesis routes and methods II

Procedure details

4-Chloro-pyridine-2-carboxylic acid methyl ester (2) (500 mg, 3 mmol) was dissolved in MeOH (5 ml) and concentrated ammonium hydroxide (5 ml) was added. After 10 minutes, the reaction mixture was partitioned between ethyl acetate and brine. The ethyl acetate was washed with brine one additional time, and the solvents were removed under vacuum to yield the title product 3 (400 mg (85%), 2.5 mmol) as a white solid. 1H NMR (DMSO-d6): δ 8.64 (d, J=5.3 Hz, 1H), 8.22 (bs, 1H), 8.03 (d, J=1.9 Hz, 1H), 7.83 (bs, 1H), 7.68 (dd, J=5.3 Hz, 1.9 Hz, 1H). MS (ESI-POS): [M+H]+=157.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 4-chloropicolinic acid (100 mg, 0.64 mmol) in DCM (10 mL) was added one drop DMF and SOCl2 (0.14 mL, 1.92 mmol). The reaction was stirred at rt overnight, then concentrated in vacuo. The resulted residue was dissolved in THF (10 mL), followed by the addition of Et3N (0.2 mL, 0.13 mmol). The mixture was stirred in an ammonia gas atmosphere for 1 hour, then concentrated in vacuo, diluted with water (20 mL) and extracted with ethyl acetate (10 mL×3). The combined organic phases were washed with brine (20 mL), dried over anhydrous Na2SO4, concentrated in vacuo and the residue was purified by a silica gel column chromatography (PE/EtOAc (v/v)=5/1) to give the title compound as a yellow solid (70 mg 70%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
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Quantity
0.2 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods IV

Procedure details

Entry 14: 4-Chloropyridine-2-carbonyl chloride HCl salt was reacted with ammonia according to Method A2, Step 3b to form 4-chloro-2-pyridinecarboxamide. 4-Chloro-2-pyridinecarboxamide was reacted with 4-aminophenol according to Method A2, Step 4 using DMAC in place of DMF to give 4-(2-carbamoyl-4-pyridyloxy)aniline. According to Method C4,2-methoxy-5-(trifluoromethyl)aniline was reacted with phosgene followed by 4-(2-carbamoyl-4-pyridyloxy)aniline to afford the urea.
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods V

Procedure details

To a stirred mixture of methyl 4-chloro-2-pyridinecarboxylate hydrochloride (1.0 g, 4.81 mmol) dissolved in conc. aqueous ammonia (32 mL) was added ammonium chloride (96.2 mg, 1.8 mmol, 0.37 equiv.), and the heterogeneous reaction mixture was stirred at ambient temperature for 16 h. The reaction mixture was poured into EtOAc (500 mL) and water (300 mL). The organic layer was washed with water (2×300 mL) and a saturated NaCl solution (1×300 mL), dried (MgSO4), concentrated in vacuo to give 4-chloro-2-pyridinecarboxamide as a beige solid (604.3 mg, 80.3%): TLC (50% EtOAc/hexane) Rf 0.20; 1H-NMR (DMSO-d6) δ 8.61 (d, J=5.4 Hz, 1H), 8.20 (broad s, 1H), 8.02 (d, J=1.8 Hz, 1H), 7.81 (broad s, 1H), 7.76 to 7.73 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
96.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
V Klimesova, P Herzigová, K Palát, M Machacek… - Arkivoc, 2012 - arkat-usa.org
… We computed 3D models of the 4-chloropyridine-2-carboxamide and the 4-chloropyridine-2-carboxylate anion (Figure 2). The higher location of the LUMO orbital on the position 4 on …
Number of citations: 5 www.arkat-usa.org
A Thakur, A Kumar - European Journal of Chemistry, 2023 - eurjchem.com
In the present investigation, the corrosion inhibition potency of five pyridine derivatives was computationally simulated and investigated by utilizing the Density Functional Theory (DFT) …
Number of citations: 2 eurjchem.com
K Wang, K Kuerbana, Q Wan, Z Yu, L Ye, Y Chen - Molecules, 2020 - mdpi.com
… Moreover, the key intermediate 7 was synthesized from starting material N-methyl-4-chloropyridine-2-carboxamide (5), which reacted with 4-aminophenol to form compound 6 in the …
Number of citations: 7 www.mdpi.com
L Zhang, Y Li, K Wang, A Qin, X Chen… - Medicinal Chemistry …, 2015 - Springer
… Compound 3 was obtained by the nucleophile substitution of N-methyl-4-chloropyridine-2-carboxamide with 4-aminophenol in the presence of potassium tert-butoxide under N 2 . …
Number of citations: 8 link.springer.com
S Ghassabian, T Rawling, F Zhou… - Biochemical …, 2012 - Elsevier
… N-Desmethylsorafenib was prepared in analogous fashion to sorafenib, except that 4-chloropyridine-2-carboxamide was used in place of 4-chloro-N-methylpyridine-2-carboxamide. …
Number of citations: 61 www.sciencedirect.com
H Hawad, O Bayh, C Hoarau, F Trécourt, G Quéguiner… - Tetrahedron, 2008 - Elsevier
Regioselective deprotonation of N-methyl- and tert-butylpyridine carboxamides using lithium magnesiates bases was achieved at room temperature avoiding nucleophilic addition on …
Number of citations: 18 www.sciencedirect.com
L Zhong, C Hou, L Zhang, J Zhao, F Li, W Li - Molecular diversity, 2019 - Springer
… Then, 4-(4-aminophenoxy)-N-methylpicolinamide derivatives (4a–d) were produced from etherification reaction of N-methyl-4-chloropyridine-2-carboxamide derivatives (2a–b, 1 eq) …
Number of citations: 7 link.springer.com
S Inoue, Y Yamane, S Tsukamoto, H Azuma… - Bioorganic & Medicinal …, 2021 - Elsevier
… To synthesize aniline derivatives 19d-e, 14a-b were synthesized from 4-chloropyridine-2-carboxamide (8) by S N Ar in the presence of aminophenol derivatives 9a-b. Protection of the …
Number of citations: 5 www.sciencedirect.com
TB Gillani, T Rawling, M Murray - Chemical Research in …, 2015 - ACS Publications
The multikinase inhibitor sorafenib (SRF) is approved for the treatment of renal and hepatic carcinomas and is also undergoing evaluation in therapeutic combinations with other …
Number of citations: 21 pubs.acs.org
I Hrynchak, E Sousa, M Pinto… - Drug Metabolism Reviews, 2017 - Taylor & Francis
Anticancer drugs are presently guarantying more survivors as a result of more powerful drugs or combinations of drugs used in therapy. Thus, it has become more crucial to study and …
Number of citations: 26 www.tandfonline.com

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